4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of ethyl groups attached to both the nitrogen and phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylphenyl isothiocyanate with 2-amino-4-ethylthiazole under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-N-(4-ethylphenyl)aniline
- 4-ethyl-N,N-dimethylcathinone
- 4-ethyl-N-(4-ethylphenyl)benzamide
Uniqueness
4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to its thiazole ring structure, which imparts distinct chemical properties compared to other similar compounds. The presence of both sulfur and nitrogen in the ring enhances its reactivity and potential biological activity. Additionally, the ethyl groups attached to the nitrogen and phenyl ring can influence its solubility and interaction with other molecules.
Biological Activity
4-Ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This compound's unique structure, featuring both ethyl groups and a thiazole ring, may enhance its reactivity and biological efficacy.
Chemical Structure and Properties
The compound's IUPAC name is This compound , and its molecular formula is C13H18N2S. The presence of sulfur and nitrogen in the five-membered thiazole ring contributes to its distinctive chemical properties.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₂S |
Molecular Weight | 250.36 g/mol |
CAS Number | 380349-33-7 |
Structure | Structure |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking their activity.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways involved in cellular processes.
Antimicrobial Activity
Research indicates that thiazole derivatives possess significant antimicrobial properties. For instance, studies have shown that similar compounds exhibit activity against various bacterial strains and fungi. While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential effectiveness in this area.
Anticancer Properties
Thiazole derivatives are often explored for their anticancer potential. A study on related thiazole compounds demonstrated promising results in inhibiting cancer cell proliferation. The structure–activity relationship (SAR) analysis indicated that modifications in the thiazole ring could enhance cytotoxicity against cancer cell lines.
Compound | IC50 (µg/mL) | Activity Type |
---|---|---|
Compound A | 1.61 ± 1.92 | Antitumor |
Compound B | 1.98 ± 1.22 | Antitumor |
This compound | TBD | TBD |
Acetylcholinesterase Inhibition
Recent studies have evaluated the potential of thiazole-based compounds as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease treatment. Compounds structurally related to this compound showed moderate AChE inhibitory activities with relative potencies varying based on structural modifications.
Case Studies
A notable study synthesized a series of thiazole derivatives and evaluated their biological activities:
- Synthesis : Nineteen new thiazole-based derivatives were synthesized.
- Evaluation : Among these, several exhibited significant AChE inhibitory activity.
- Findings : The most potent compounds showed IC50 values lower than that of donepezil, a standard AChE inhibitor.
Properties
IUPAC Name |
4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-3-10-5-7-12(8-6-10)15-13-14-11(4-2)9-16-13/h5-8,11H,3-4,9H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOULONIGCOQTQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CSC(=N1)NC2=CC=C(C=C2)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.